An In-depth Technical Guide to Phenyl-1-naphthylamine (CAS 90-30-2)
An In-depth Technical Guide to Phenyl-1-naphthylamine (CAS 90-30-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenyl-1-naphthylamine (CAS 90-30-2), also known as N-phenylnaphthalen-1-amine. It covers its chemical and physical properties, synthesis, applications, and toxicological profile, presenting data in a structured format for easy reference.
Chemical and Physical Properties
Phenyl-1-naphthylamine is a lipophilic, crystalline solid.[1] It appears as white to slightly yellowish prisms or a reddish-brown crystalline powder.[2] This aromatic amine is recognized for its potent antioxidant properties.[3]
Table 1: Physical and Chemical Properties of Phenyl-1-naphthylamine
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃N | [2][4][5] |
| Molecular Weight | 219.28 g/mol | [2][5] |
| Melting Point | 56-62 °C | [1][5][6] |
| Boiling Point | 226 °C at 15 mmHg | [1] |
| Density | 1.16 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 0.504 hPa at 150 °C | [6] |
| Solubility | Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid.[2] Slightly soluble in DMSO.[4] Water solubility: 3 mg/L.[6][7] | [2][4][6][7] |
| Log Kₒw | 4.2 | [7] |
| Autoignition Temperature | >500 °C | [6] |
| Flash Point | >200 °C | [6] |
| Spectral Data | Excitation/Emission Maxima: 355/405 nm[4] | [4] |
Synthesis
The industrial synthesis of N-Phenyl-1-naphthylamine has evolved to prioritize high yield and purity.[3] Common methods involve the reaction of 1-naphthylamine with either chlorobenzene or aniline.[8][9]
Experimental Protocol: Synthesis from 1-Naphthylamine and Chlorobenzene
This protocol is based on a described laboratory synthesis.[8]
-
Reactants:
-
1-Naphthylamine (1.0 g, 6.98 mmol)
-
Chlorobenzene (0.783 g, 6.98 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
Dissolve 1-naphthylamine in ethanol in a suitable reaction vessel.
-
Add chlorobenzene to the solution.
-
Reflux the resulting mixture for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (9.5:0.5 vol).
-
Upon completion, evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using dichloromethane and then dichloromethane/methanol (99:1) as the eluent.
-
-
Expected Outcome:
-
N-phenylnaphthalen-1-amine as a pink solid with a yield of approximately 88%.[8]
-
Diagram 1: Synthesis of Phenyl-1-naphthylamine
Caption: Reaction scheme for the synthesis of N-Phenyl-1-naphthylamine.
Another industrial approach involves reacting aniline with 1-naphthylamine in the condensed phase at elevated temperatures (100-400°C) and pressures above atmospheric, in the presence of a catalyst such as boron and fluorine-containing catalysts, sulfonic acids, or iodine.[9]
Applications
Phenyl-1-naphthylamine has several key industrial and research applications owing to its chemical properties.
-
Antioxidant: It is widely used as an antioxidant in lubricating oils, greases, and hydraulic fluids.[1][2][7] It is also a critical additive to inhibit the oxidative degradation of polymers, particularly natural and synthetic rubbers like styrene-butadiene rubber (SBR), extending their service life.[3][10] In this capacity, it functions by scavenging free radicals.[3]
-
Dye Intermediate: It serves as an intermediate in the synthesis of dyes and other organic chemicals.[2][9][11]
-
Fluorescent Probe: Due to its fluorescent properties, it is used as a probe in scientific research to study the formation of micelles and the behavior of membrane lipids.[1][12] It becomes fluorescent upon binding to hydrophobic regions of cell membranes.[1]
Diagram 2: Antioxidant Mechanism of Phenyl-1-naphthylamine
Caption: Phenyl-1-naphthylamine's antioxidant action via hydrogen donation.
Toxicology and Safety
The toxicological profile of Phenyl-1-naphthylamine indicates several potential health hazards.
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Acute Oral LD₅₀ | >5000 mg/kg body weight | Rat (Wistar) | [13] |
| >1625 mg/kg body weight | Rat (CFE) | [13] | |
| 1231 mg/kg body weight | Mouse (CF-1) | [13] | |
| Skin Irritation | Very slight irritant | Rabbit | [2] |
| Skin Sensitization | May cause sensitization by skin contact | Human | [7][14] |
| Eye Irritation | Irritating to eyes | Not specified | [14] |
| Respiratory Irritation | May cause respiratory irritation | Not specified | [11] |
| Target Organs | Spleen, liver, kidneys, blood | Rat | [6][7][13] |
| Aquatic Toxicity | Very toxic to aquatic life | M. aeruginosa (EC₅₀ = 16.62 µM) | [4][14] |
Key Toxicological Findings:
-
The critical effect of Phenyl-1-naphthylamine is haematotoxicity, with studies in rats showing reduced erythrocyte counts and decreased hemoglobin levels.[7] Haemosiderosis in the spleen is a sensitive endpoint.[7]
-
It is considered a skin, eye, and mucous membrane irritant.[11] Inhalation may cause respiratory irritation.[11]
-
While there is no data on its mechanism of action regarding toxicity, the liver and kidneys are considered potential target organs.[7][13]
-
It is not found to be mutagenic in Salmonella and mouse lymphoma cells, nor is it clastogenic in mammalian cells.[7]
-
When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[11][14]
Experimental Protocol: General Acute Oral Toxicity Study (Conceptual Workflow)
This represents a general workflow for a study like those cited for LD₅₀ determination.
-
Animal Model: Wistar or Sprague Dawley rats are commonly used.
-
Dosage: A range of doses of Phenyl-1-naphthylamine, dissolved or suspended in a suitable vehicle (e.g., corn oil), are administered by oral gavage to different groups of animals. A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality. Body weight is recorded regularly.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine for pathological changes in organs and tissues.
-
Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods (e.g., probit analysis).
Diagram 3: Workflow for an Acute Oral Toxicity Study
Caption: Conceptual workflow for an acute oral toxicity study.
Handling and Safety Precautions
Phenyl-1-naphthylamine is considered a hazardous substance.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[5] Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container below +30°C.[1][5]
-
Environmental Precautions: Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects.[14]
This guide provides a detailed overview of Phenyl-1-naphthylamine for professionals in research and development. The structured data and diagrams are intended to facilitate a clear understanding of its properties and applications.
References
- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]
- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. accustandard.com [accustandard.com]
- 6. N-苯基-1-萘胺 for synthesis | Sigma-Aldrich [sigmaaldrich.cn]
- 7. series.publisso.de [series.publisso.de]
- 8. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 9. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]
- 10. News - What is N-Phenyl-1-naphthylamine used for [unilongmaterial.com]
- 11. osha.gov [osha.gov]
- 12. scbt.com [scbt.com]
- 13. Phenyl-1-naphthylamine, n- (CICADS) [inchem.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
